Divergent Substrate Selectivity: 4-Thiouracil is Recognized by Uridine Phosphorylase but Inert to Thymidine Phosphorylase, Unlike 2-Thiouracil
In a direct head-to-head enzymatic study using recombinant E. coli nucleoside phosphorylases, 4-thiouracil (4SUra) demonstrated satisfactory substrate activity for uridine phosphorylase (UP) but exhibited complete inertness toward thymidine phosphorylase (TP), with no formation of the corresponding 2'-deoxyriboside product under reaction conditions that readily converted 2-thiouracil [1]. In contrast, 2-thiouracil (2SUra), along with its nucleoside derivatives 2SUd, 4STd, and 2STd, served as good substrates for both UP and TP [1].
| Evidence Dimension | Substrate recognition by E. coli thymidine phosphorylase (TP) |
|---|---|
| Target Compound Data | 4-Thiouracil: No substrate activity; no product formation |
| Comparator Or Baseline | 2-Thiouracil (2SUra): Good substrate for both TP and UP |
| Quantified Difference | 4-Thiouracil is selectively recognized only by UP, while 2-thiouracil is recognized by both TP and UP |
| Conditions | Trans-2-deoxyribosylation reaction using dG and E. coli purine nucleoside phosphorylase (PNP) for in situ generation of 2-deoxy-α-D-ribofuranose-1-phosphate, coupled with E. coli TP or UP |
Why This Matters
This divergent enzyme selectivity means 4-thiouracil and 2-thiouracil are not interchangeable in studies of pyrimidine metabolism or in enzymatic nucleoside synthesis workflows; selecting 4-TU is essential for UP-specific pathway tracing.
- [1] Stepchenko VA, Miroshnikov AI, Seela F, Mikhailopulo IA. Enzymatic synthesis and phosphorolysis of 4(2)-thioxo- and 6(5)-azapyrimidine nucleosides by E. coli nucleoside phosphorylases. Beilstein J Org Chem. 2016;12:2588-2601. View Source
